Zinc formaldehyde sulfoxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Zinc formaldehyde sulfoxylate, with the chemical formula C2H4O3SZn, is a compound known for its applications in various industries. It is characterized by its zinc, formaldehyde, and sulfoxylate functional groups. This compound is commonly used as a reducing agent in textile and paper industries, as well as in the synthesis of organic compounds . It is known for its ability to remove excess dye from fabrics and to stabilize color in paper products .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Zinc formaldehyde sulfoxylate can be prepared from any salt of formaldehyde sulphoxylic acid whose cation forms a water-insoluble fluosilicate, such as potassium and calcium . The ordinary process for the manufacture of anhydrous this compound involves the following steps:

- Zinc dust suspended in water is converted to zinc hydrosulphite by reacting with sulfur dioxide.

- The resulting zinc hydrosulphite solution is treated with formaldehyde to obtain a mixture of this compound and zinc formaldehyde bisulphite .

Industrial Production Methods: In industrial settings, this compound is produced by reacting zinc oxide with formaldehyde and sodium formaldehyde sulfoxylate in an aqueous solution. This method ensures the production of high-quality this compound suitable for various applications.

Análisis De Reacciones Químicas

Types of Reactions: Zinc formaldehyde sulfoxylate primarily undergoes reduction reactions. It acts as a reducing agent in various chemical processes .

Common Reagents and Conditions:

Reduction: this compound is used in the reduction of dyes and other organic compounds.

Substitution: It can also participate in substitution reactions where it introduces sulfoxylate groups into organic molecules.

Major Products Formed: The major products formed from these reactions include reduced dyes, sulfones, and other sulfoxylate-containing compounds .

Aplicaciones Científicas De Investigación

Textile Industry

Zinc Formaldehyde Sulfoxylate is predominantly used as a discharge agent in textile printing. Its properties enable the removal of color from dyed fabrics, allowing for the creation of intricate designs on cotton and synthetic materials.

Key Benefits in Textile Printing

- Strong Reduction Power : Facilitates effective discharge printing, particularly on cotton knits.

- No Machinery Corrosion : Unlike some alternatives, ZFS does not corrode printing machinery.

- High Definition Prints : Produces clear and defined discharge prints.

Case Study: Discharge Printing on Cotton Fabrics

A study conducted by Rudolf Group demonstrated that ZFS effectively removed dye from cotton fabrics, resulting in vibrant colors and precise patterns. The use of ZFS as a discharge agent allowed for a more sustainable printing process compared to traditional methods that often involve harmful chemicals like formaldehyde .

Polymer Manufacturing

In addition to its role in textiles, ZFS serves as a redox catalyst in the production of polymers, particularly in the emulsion polymerization of ethylene vinyl acetate (EVA). This application is crucial for producing adhesives and coatings.

Advantages in Polymer Production

- Enhanced Reaction Rates : ZFS accelerates polymerization processes, improving efficiency.

- Environmentally Friendly Alternative : It is recommended as a less toxic substitute for formaldehyde-based catalysts, aligning with modern sustainability goals .

Case Study: Emulsion Polymerization

Research highlighted that using ZFS in EVA polymerization resulted in higher yields and better quality polymers compared to conventional catalysts. This was attributed to its strong reducing capabilities, which facilitate the necessary chemical reactions without the drawbacks associated with traditional methods .

Data Summary

| Application Area | Key Benefits | Example Use Case |

|---|---|---|

| Textile Printing | Strong reduction power; no corrosion | Discharge printing on cotton fabrics |

| Polymer Manufacturing | Enhanced reaction rates; eco-friendly | Emulsion polymerization of EVA |

Mecanismo De Acción

Zinc formaldehyde sulfoxylate exerts its effects primarily through its reducing properties. It acts by donating electrons to other molecules, thereby reducing them. This mechanism is crucial in its applications as a reducing agent in various chemical processes .

Comparación Con Compuestos Similares

Sodium formaldehyde sulfoxylate (Rongalite): This compound is similar in structure and function to zinc formaldehyde sulfoxylate.

Zinc hydrosulphite: Another reducing agent used in similar applications.

Uniqueness: this compound is unique due to its specific combination of zinc, formaldehyde, and sulfoxylate functional groups, which provide it with distinct reducing properties and make it particularly effective in textile and paper industries .

Actividad Biológica

Zinc formaldehyde sulfoxylate (ZFS), also known by its chemical formula C2H6O6S2Zn, is a compound that has garnered attention for its various biological activities and applications in industrial processes. This article delves into the biological activity of ZFS, highlighting its toxicokinetics, genotoxicity, and potential therapeutic uses.

This compound is synthesized through a reaction involving sodium formaldehyde sulfoxylate and zinc salts. The process typically yields a crystalline product that is soluble in water, making it useful in various applications such as textile printing and as a redox catalyst in polymer manufacturing .

Toxicokinetics

The toxicokinetic profile of ZFS indicates rapid distribution within biological fluids due to its hydrophilicity. Following intravenous administration, studies on canines showed that the compound was almost entirely eliminated from the bloodstream within five hours, with significant excretion occurring via urine . The absorption rates for zinc from oral exposure have been reported to vary between 8–80%, indicating a relatively high bioavailability .

Genotoxicity Studies

Genotoxicity assessments have revealed that ZFS exhibits clastogenic properties at higher concentrations. In vitro studies conducted on mouse lymphoma cells indicated that ZFS could induce chromosomal damage at concentrations exceeding 9.2 mM . Furthermore, in vivo studies utilizing NMRI mice demonstrated a statistically significant increase in micronucleated polychromatic erythrocytes after administering doses of 500 to 2000 mg/kg via intraperitoneal injection, confirming its genotoxic potential .

Case Studies and Applications

This compound has been used in various industrial applications, particularly in the textile industry for decolorizing dyed fabrics. Research indicates that sodium formaldehyde sulfoxylate effectively decolorizes PET fabrics without degrading the fibers at elevated temperatures . Additionally, ZFS has been explored as a safer alternative to traditional aldehydes in waste treatment processes due to its reduced toxicity while maintaining efficacy in odor control .

Biological Activity Summary Table

| Property | Details |

|---|---|

| Chemical Formula | C2H6O6S2Zn |

| Toxicokinetics | Rapid distribution; excreted via urine |

| Oral Absorption Rate | 8–80% |

| Genotoxicity | Clastogenic at >9.2 mM; micronucleus test positive |

| Industrial Applications | Textile decolorization; redox catalyst |

Propiedades

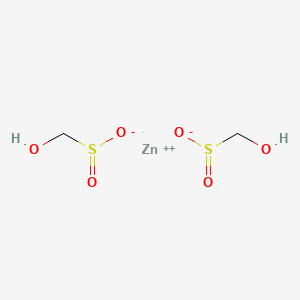

Número CAS |

24887-06-7 |

|---|---|

Fórmula molecular |

C2H6O6S2Zn |

Peso molecular |

255.6 g/mol |

Nombre IUPAC |

zinc;hydroxymethanesulfinate |

InChI |

InChI=1S/2CH4O3S.Zn/c2*2-1-5(3)4;/h2*2H,1H2,(H,3,4);/q;;+2/p-2 |

Clave InChI |

CAAIULQYGCAMCD-UHFFFAOYSA-L |

SMILES |

C(O)S(=O)[O-].C(O)S(=O)[O-].[Zn+2] |

SMILES canónico |

C(O)S(=O)[O-].C(O)S(=O)[O-].[Zn+2] |

Key on ui other cas no. |

24887-06-7 64641-37-8 |

Descripción física |

DryPowde |

Pictogramas |

Irritant; Health Hazard |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary application of Zinc Formaldehyde Sulfoxylate in the provided research papers?

A1: While the provided research papers don't focus on this compound as the primary subject, one paper mentions its use as a reducing agent. Specifically, [] describes its application in studying wool damage by inducing reduction effects. This research utilizes this compound alongside other reducing agents to understand how wool degrades under different chemical treatments.

Q2: Can you elaborate on the specific effects of this compound on wool as outlined in the research?

A2: The research paper [] investigates the impact of various chemical treatments, including this compound, on wool properties. The study examines quantitative measures of wool damage like weight loss, shrinkage, alkali solubility, changes in wettability, and tensile strength reduction after exposure to this compound. This approach helps understand the specific ways this compound affects wool structure and its potential implications for textile processing or applications.

Q3: Aside from its use in textile research, are there other applications of this compound mentioned in the provided papers?

A3: Interestingly, one of the papers [] discusses a completely different application of this compound. This research focuses on developing a vinyl acetate wood adhesive, and this compound is mentioned as one component within a complex mixture. The paper highlights its role as an initiator alongside tert-butyl hydroperoxide and in the presence of a reducing agent, sodium bicarbonate, for polymerization reactions. This example demonstrates the versatility of this compound across diverse scientific fields.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.